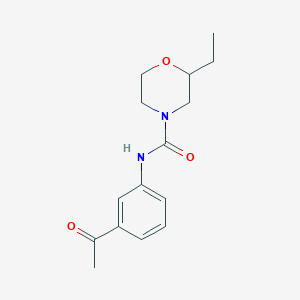
1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. The compound is known to have potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves the inhibition of dopamine transporter (DAT) activity. The compound binds to the DAT protein and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine signaling can have a range of effects on neuronal function, including changes in synaptic plasticity, reward processing, and motor function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide are primarily related to its effects on dopamine signaling. The compound has been shown to increase extracellular dopamine levels in several brain regions, including the striatum, prefrontal cortex, and nucleus accumbens. These changes in dopamine signaling can have a range of effects on behavior, including changes in reward processing, motivation, and motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is its potent and selective inhibition of dopamine transporter activity. This makes the compound a valuable tool for studying the role of dopamine signaling in various physiological and behavioral processes. However, the compound also has some limitations, including its potential for off-target effects on other neurotransmitter transporters and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of the compound. Another potential direction is the use of the compound as a tool for studying the role of dopamine signaling in various disease states, including addiction, depression, and Parkinson's disease. Additionally, the compound may have potential applications in the development of new therapies for these disorders.
Métodos De Síntesis
1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can be synthesized through a multi-step process. The first step involves the synthesis of 3-(pyridin-3-ylmethyl)piperidine-2,6-dione, which is then reacted with methylamine to form the corresponding amide. The amide is then acetylated to form 1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has been extensively studied for its potential applications in neuroscience research. The compound is known to act as a potent inhibitor of the dopamine transporter, which is a key protein involved in the regulation of dopamine signaling in the brain. The compound has also been shown to have affinity for other neurotransmitter transporters, including the norepinephrine transporter and the serotonin transporter.
Propiedades
IUPAC Name |
1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12(19)18-8-5-14(6-9-18)15(20)17(2)11-13-4-3-7-16-10-13/h3-4,7,10,14H,5-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNELOCWUCATMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)




![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)


